(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate spectroscopic data
(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate spectroscopic data
An In-depth Technical Guide to the Spectroscopic Data of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate
Introduction
(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate, also known as (Eicosafluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate, is a hypervalent iodine(III) reagent belonging to the versatile class of diaryliodonium salts.[1][2][3] These compounds are widely recognized in modern organic synthesis for their potent reactivity as electrophilic arylating and, in this specific case, perfluoroalkylating agents.[4][5][6] The incorporation of the perfluoro-n-octyl (C₈F₁₇) chain imparts unique chemical properties, driven by the high electronegativity and steric bulk of the fluorinated moiety.[7]
This technical guide offers a comprehensive analysis of the key spectroscopic data for (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate (CAS 77758-89-5).[1][8][9] As a white to slightly pale yellow crystalline powder soluble in polar organic solvents like acetonitrile, its structural verification and purity assessment are paramount for its reliable application in research and development.[1] This document is intended for researchers, chemists, and drug development professionals, providing a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and experimental protocols.
Molecular Structure and Spectroscopic Implications
The compound is an ionic salt composed of a (perfluoro-n-octyl)phenyliodonium cation and a trifluoromethanesulfonate (triflate) anion. This dissociation into distinct cationic and anionic components is fundamental to interpreting its spectroscopic signature. The overall analysis will reveal characteristic signals corresponding to three discrete molecular fragments:
-
The phenyl group (C₆H₅-) attached to the iodine atom.
-
The perfluoro-n-octyl chain (CF₃(CF₂)₇-) attached to the iodine atom.
-
The non-coordinating trifluoromethanesulfonate anion (CF₃SO₃⁻).
Caption: Molecular components of the ionic salt.
¹⁹F NMR Spectroscopy: The Definitive Signature
Given the molecule's extensive fluorination (20 fluorine atoms in total), ¹⁹F NMR spectroscopy is the most powerful tool for its structural elucidation. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which provides excellent signal dispersion and resolution.[10][11]
Causality Behind the Spectrum: The spectrum is dominated by two sets of signals: a simple singlet for the highly symmetric triflate anion and a complex series of multiplets for the eight distinct fluorine environments in the C₈F₁₇ chain.
-
Trifluoromethanesulfonate Anion (CF₃SO₃⁻): This anion is a very weak nucleophile and exists as a "free" ion in solution. Its three equivalent fluorine atoms give rise to a sharp, intense singlet. This signal is consistently found at approximately -79 ppm and serves as an unmistakable marker for the triflate counterion.[12]
-
Perfluoro-n-octyl Chain (C₈F₁₇): The chain produces eight distinct signals, as each CF₂ group (and the terminal CF₃ group) is in a unique chemical environment.
-
Terminal -CF₃: This group appears as a triplet due to coupling with the adjacent -CF₂- group. Its chemical shift is typically the most upfield, around -81 ppm.
-
Internal -CF₂- Groups: The six internal methylene groups appear in the characteristic range of -120 to -126 ppm. Their splitting patterns are complex multiplets due to coupling with neighboring CF₂ groups.
-
α-CF₂ Group (I-CF₂-): The fluorine atoms directly attached to the carbon bonded to the electropositive iodine(III) center are the most deshielded in the chain and thus appear at the most downfield position.
-
β-CF₂ Group (-CF₂-CF₂-I): This group is adjacent to the α-CF₂ and shows the next most downfield shift.
-
Table 1: Predicted ¹⁹F NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) |
|---|---|---|---|
| CF₃SO₃⁻ | ~ -79 | Singlet (s) | - |
| C₈F₁₇ Chain | |||
| CF₃- (Terminal) | ~ -81 | Triplet (t) | ³JFF ≈ 10 |
| -CF₂- (6 groups) | ~ -120 to -126 | Multiplet (m) | - |
| -CF₂-C₇F₁₅ | ~ -115 to -120 | Multiplet (m) | - |
| I-CF₂-C₇F₁₅ | ~ -105 to -115 | Triplet (t) | ³JFF ≈ 12-15 |
¹H NMR Spectroscopy: Probing the Phenyl Group
The ¹H NMR spectrum provides clear information about the aromatic portion of the cation.
Causality Behind the Spectrum: The sole source of proton signals is the phenyl ring. The powerful electron-withdrawing effect of the hypervalent iodine center, -I⁺(C₈F₁₇), causes a significant downfield shift (deshielding) of the attached protons compared to benzene (7.34 ppm). The ortho, meta, and para protons are chemically non-equivalent, leading to a complex multiplet pattern in the aromatic region.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
| Phenyl Protons (C₆H₅) | ~ 7.5 - 8.5 | Multiplet (m) |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
While often complicated by C-F coupling, the ¹³C NMR spectrum confirms the presence of all carbon environments within the molecule.
Causality Behind the Spectrum:
-
Phenyl Carbons: Six distinct signals are expected in the aromatic region (110-150 ppm). The ipso-carbon, directly bonded to iodine, is typically shifted significantly downfield and may be broadened or have a low intensity.
-
Perfluoro-n-octyl Carbons: These signals appear as complex multiplets due to strong one-bond and two-bond C-F coupling. The large coupling constants (¹JCF > 250 Hz) are a hallmark of fluorinated carbons.
-
Triflate Carbon (CF₃SO₃⁻): The carbon of the trifluoromethyl group appears as a distinct quartet due to coupling with the three attached fluorine atoms (¹JCF ≈ 320 Hz).[13] Its chemical shift is typically around 118-120 ppm.
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) |
|---|---|---|---|
| Phenyl Carbons (C₆) | ~ 110 - 150 | Multiplets (m) | - |
| Perfluorooctyl Carbons (C₈) | ~ 105 - 125 | Multiplets (m) | ¹JCF > 250 |
| CF₃SO₃⁻ | ~ 118 | Quartet (q) | ¹JCF ≈ 320 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the key vibrational modes within the molecule, confirming the presence of the major functional groups.
Causality Behind the Spectrum: The spectrum will be dominated by very strong absorptions from the C-F bonds and the S=O bonds of the triflate anion.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| ~ 1600 - 1450 | Aromatic C=C Stretch | Medium |
| ~ 1350 & 1250 | S=O Asymmetric Stretch (SO₃) | Strong |
| ~ 1300 - 1100 | C-F Stretch (Perfluoroalkyl) | Very Strong, Broad |
| ~ 1030 | S=O Symmetric Stretch (SO₃) | Strong |
Mass Spectrometry (MS): Confirmation of Mass and Composition
Mass spectrometry provides definitive confirmation of the molecular weight of the constituent ions and offers insight into the compound's stability and fragmentation pathways.
Causality Behind the Spectrum: Electrospray Ionization (ESI) is the ideal technique as it is suited for pre-formed ions in solution.
-
Positive Ion Mode (ESI+): The intact (perfluoro-n-octyl)phenyliodonium cation will be detected. Its calculated monoisotopic mass is m/z 622.92 .
-
Negative Ion Mode (ESI-): The trifluoromethanesulfonate anion will be detected at m/z 148.95 .[14][15]
Fragmentation Analysis: Under higher energy conditions (MS/MS), fragmentation of the cation is expected to occur via cleavage of the C-I bonds, leading to fragments such as [C₆H₅I]⁺, [C₈F₁₇]⁺, [C₆H₅]⁺, and sequential loss of CF₂ units from the perfluoroalkyl chain.
Experimental Protocols: A Self-Validating System
The following protocols describe standardized methods for acquiring the spectroscopic data discussed. Adherence to these steps ensures reproducibility and data integrity.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Accurately weigh 15-20 mg of (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate and dissolve it in 0.6 mL of a deuterated solvent such as acetonitrile-d₃ (CD₃CN) in a 5 mm NMR tube. Acetonitrile is a suitable choice due to the compound's known solubility.[1]
-
Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
¹H NMR Acquisition:
-
Reference the spectrum to the residual solvent signal of CD₃CN (δ ≈ 1.94 ppm).
-
Acquire data with a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.
-
Reference the spectrum to an external standard of CFCl₃ (δ = 0 ppm) or use the known shift of the triflate anion (~-79 ppm) as an internal secondary reference.
-
Employ a relaxation delay of 5 seconds to accommodate the typically longer relaxation times of fluorine nuclei for accurate integration.[16]
-
-
¹³C NMR Acquisition:
-
Acquire with proton decoupling (e.g., zgpg30 pulse program).
-
Reference the spectrum to the solvent signal of CD₃CN (δ ≈ 1.32, 118.26 ppm).
-
Use a longer acquisition time (several hours) and a sufficient relaxation delay (5-10 seconds) to detect all carbon signals, including the quaternary and fluorinated carbons.
-
Protocol 2: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in HPLC-grade acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer (e.g., Q-TOF or Orbitrap) for high-resolution mass analysis.
-
Data Acquisition:
-
Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes separately.
-
Optimize source parameters (e.g., capillary voltage, desolvation temperature) to achieve stable spray and maximize ion signal.
-
Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.
-
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic profile of (perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate is highly characteristic and allows for unambiguous identification and quality control. The ¹⁹F NMR spectrum is particularly diagnostic, providing simultaneous confirmation of the perfluoro-n-octyl chain and the triflate counterion in a single experiment. ¹H NMR confirms the presence of the phenyl ring, while MS verifies the exact mass of the constituent ions. Together, these techniques form a robust analytical toolkit for any researcher employing this powerful fluorinating reagent, ensuring both the integrity of the starting material and the successful outcome of their synthetic endeavors.
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